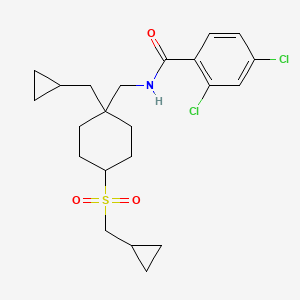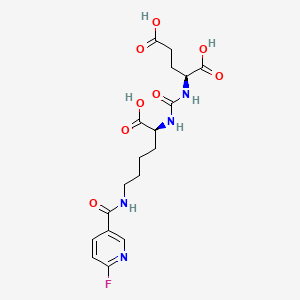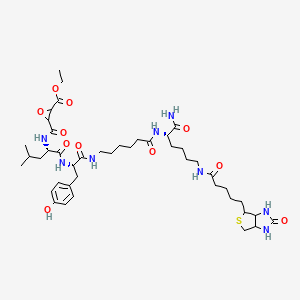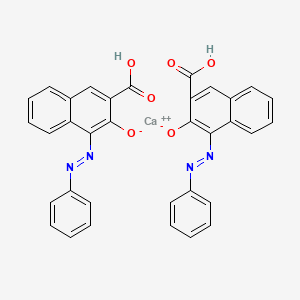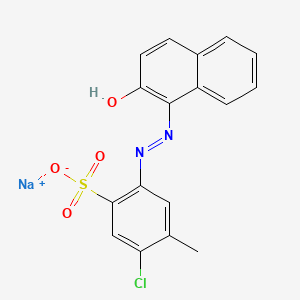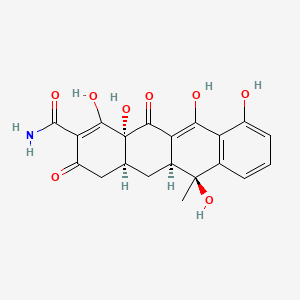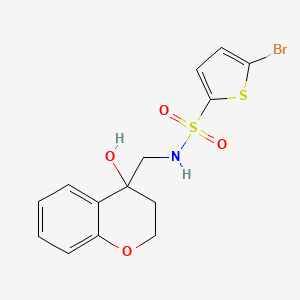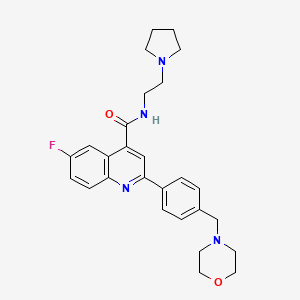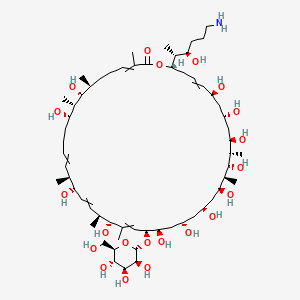
Desertomycin A
Vue d'ensemble
Description
Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .
Molecular Structure Analysis
Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis
Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .Applications De Recherche Scientifique
Antimicrobial Activity
- Field : Microbiology
- Application : Desertomycin H has been identified as a new antimicrobial compound . It was discovered using a modified crowded plate technique (mCPT), which utilizes complex microbial interactions to elicit antimicrobial production from otherwise silent biosynthetic gene clusters .
- Method : The mCPT was used as part of the antibiotic crowdsourcing educational program Tiny Earth TM, where over 1400 antibiotic-producing microbes were isolated, including 62 showing activity against multidrug-resistant pathogens .
- Results : The natural product extracts generated from six microbial isolates showed potent activity against vancomycin-intermediate resistant Staphylococcus aureus .
Activity Against Mycobacterium Tuberculosis and Human Breast Tumor Cell Lines
- Field : Oncology and Microbiology
- Application : Desertomycin G has been found to have strong antibiotic activity against several clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis . It also shows activity against human breast tumor cell lines .
- Method : Desertomycin G was obtained from cultures of the marine actinomycete Streptomyces althioticus MSM3, isolated from samples of the intertidal seaweed Ulva sp. collected in the Cantabrian Sea (Northeast Atlantic Ocean) .
- Results : Desertomycin G displayed strong antibiotic activity against Mycobacterium tuberculosis clinical isolates, resistant to antibiotics in clinical use .
Antifungal Activity
- Field : Microbiology
- Application : Desertomycin A was reported to have antifungal activity . It is part of a family of compounds that includes Desertomycins B, D, E, and F, all of which have been identified for their antimicrobial properties .
- Method : The antifungal activity of Desertomycin A was discovered through in vitro experiments .
- Results : Desertomycin A was found to inhibit the life-activity of certain fungi .
Cytotoxic Activity
- Field : Oncology
- Application : Desertomycin A has been found to exhibit cytotoxic activity against leukemic cells and Ehrlich ascites cells .
- Method : The cytotoxic activity of Desertomycin A was discovered through in vitro experiments .
- Results : Desertomycin A inhibits the life-activity of leukemic cells and of Ehrlich ascites cells in a quantity of 0·7 μgm. and 10 μgm., respectively . It exhibits a cytostatic (10 μgm.) and in higher concentrations (50–100 μgm.) a cytolytic effect .
Antimicrobial Potentials Against Multidrug-Resistant Pathogenic Bacteria, Fungi, and Protozoa
- Field : Microbiology
- Application : Desertomycin A and its related compounds have been found to have antimicrobial potentials against multidrug-resistant pathogenic bacteria, fungi, and protozoa .
- Method : The antimicrobial potentials of these compounds were discovered through in vitro experiments .
- Results : These compounds have shown potency against even drug-resistant pathogens .
Antibiotic Production
- Field : Microbiology
- Application : Desertomycin H, a new macrolactone class of metabolite, was discovered using a modified crowded plate technique (mCPT) that utilizes complex microbial interactions .
- Method : The mCPT was used as part of the antibiotic crowdsourcing educational program Tiny Earth TM, where over 1400 antibiotic-producing microbes were isolated .
- Results : The natural product extracts generated from six microbial isolates showed potent activity against vancomycin-intermediate resistant Staphylococcus aureus .
Propriétés
IUPAC Name |
(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPDQSQJNFFSAS-BMFWIKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132472920 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



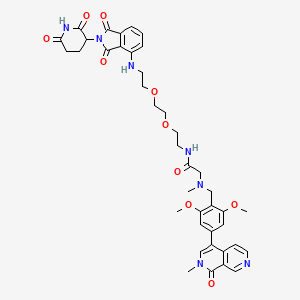
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
